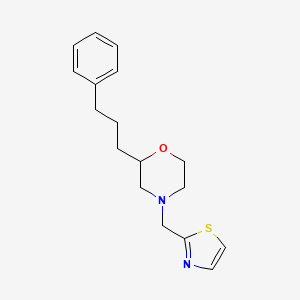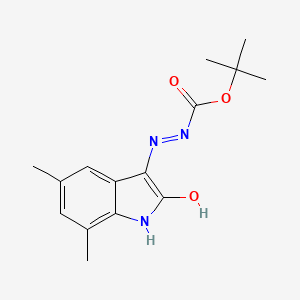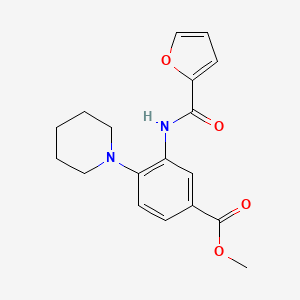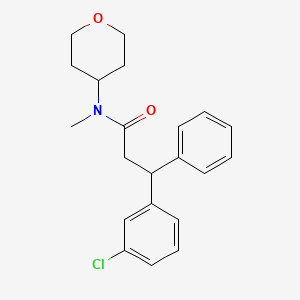
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine, also known as PTZM, is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has also been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from oxidative stress, and the inhibition of beta-amyloid plaque formation in Alzheimer's disease. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. However, one limitation of using 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the use of 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in scientific research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine may have potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are needed to fully understand the potential of 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in these and other areas of scientific research.
Méthodes De Synthèse
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine can be synthesized through a multi-step process involving the reaction of 2-(3-phenylpropyl)morpholine with thioacetic acid followed by the reaction with formaldehyde and hydrogen peroxide. The final step involves the reaction of the resulting intermediate with potassium hydroxide and 2-bromoethyl thiazole.
Applications De Recherche Scientifique
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has shown potential in various scientific research applications, including as an anticancer agent, a neuroprotective agent, and a therapeutic agent for Alzheimer's disease. Studies have shown that 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has the ability to induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-5-15(6-3-1)7-4-8-16-13-19(10-11-20-16)14-17-18-9-12-21-17/h1-3,5-6,9,12,16H,4,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGQKDMVZICMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CS2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115373.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)


![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
![3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)


![1-isobutyl-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6115440.png)
![2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B6115441.png)
![2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115457.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6115462.png)